molecular formula C7H8N2O3S2 B1328214 (4Z)-2-methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one oxime 1,1-dioxide CAS No. 1030422-56-0

(4Z)-2-methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one oxime 1,1-dioxide

Cat. No.: B1328214
CAS No.: 1030422-56-0
M. Wt: 232.3 g/mol
InChI Key: PJVSHEYUKKVEEC-YVMONPNESA-N
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Description

Historical Development of Thieno-thiazine Compounds

The historical development of thieno-thiazine compounds traces back to the systematic exploration of sulfur-nitrogen heterocyclic systems in the mid-20th century. The first synthesis of a dithienothiazine was reported by Grol in 1970, marking a significant milestone in the development of these complex heterocyclic structures. This pioneering work established the foundation for subsequent research into thieno-thiazine chemistry, particularly given that the phenothiazine moiety had already been implemented in pharmaceutically active compounds. The early syntheses of dithienothiazines relied heavily on Ullmann-type coupling reactions, where the synthesis involved orchestrated control of regioselective nucleophilic aromatic substitution and introduction of the thiazine-nitrogen atom through strategic placement of nitro groups.

The evolution of synthetic methodologies has progressed significantly since these early developments. Dostert developed more efficient synthetic approaches using cyclizing Buchwald-Hartwig coupling for the synthesis of syn-syn dithienothiazines, employing sodium tert-butoxide as a base and dibenzylidenepalladium(0) with 1,1′-bis(diphenylphosphano)ferrocene as catalysts in toluene. These methodological advances represented a substantial improvement over the rather time-consuming synthesis procedures originally developed by Grol. The historical progression demonstrates a clear trend toward more efficient, selective, and practical synthetic routes that have enabled broader exploration of thieno-thiazine derivatives.

The development of thieno[2,3-e]thiazine derivatives specifically has been influenced by the broader understanding of thiazine chemistry. Early research focused on the fundamental reactivity patterns of these heterocyclic systems, establishing the groundwork for more sophisticated derivatives like the oxime and dioxide functionalized compounds that are now at the forefront of research. Historical studies have consistently demonstrated that modifications to the thieno-thiazine core structure can dramatically alter biological activity profiles, leading to the systematic exploration of various substitution patterns and functional group combinations.

Classification Within Heterocyclic Chemistry

Within the broader classification of heterocyclic chemistry, thieno[2,3-e]thiazin-4-one derivatives occupy a specialized niche as fused bicyclic systems containing both sulfur and nitrogen heteroatoms. These compounds belong to the larger family of thiazines, which are six-membered rings containing nitrogen and sulfur atoms in various arrangements. The thieno[2,3-e]thiazine system specifically represents a fusion between a five-membered thiophene ring and a six-membered thiazine ring, creating a bicyclic structure with unique electronic and steric properties.

The classification of these compounds follows established heterocyclic nomenclature principles, where the thieno[2,3-e]thiazine designation indicates the specific fusion pattern between the two ring systems. The numbering system is crucial for understanding the structural relationships and substitution patterns possible within this framework. The [2,3-e] notation describes the specific positions where the thiophene ring fuses to the thiazine ring, while the designation refers to the positions of the nitrogen and sulfur atoms within the thiazine ring.

From a structural perspective, these compounds can be further classified based on their oxidation states and functional group modifications. The 1,1-dioxide designation indicates that the sulfur atom bears two oxygen atoms, significantly altering the electronic properties of the molecule. The presence of the oxime functional group in compounds like (4Z)-2-methyl-2,3-dihydro-4H-thieno[2,3-e]thiazin-4-one oxime 1,1-dioxide adds another layer of structural complexity and potential reactivity patterns.

Classification Level Category Specific Features
Primary Heterocyclic Compounds Contains non-carbon atoms in ring structure
Secondary Sulfur-Nitrogen Heterocycles Contains both sulfur and nitrogen heteroatoms
Tertiary Fused Bicyclic Systems Two rings sharing common bonds
Quaternary Thieno-thiazine Derivatives Specific thiophene-thiazine fusion
Quinternary Oxidized Derivatives Contains sulfur dioxide functionality

Importance in Chemical Research

The importance of thieno[2,3-e]thiazin-4-one derivatives in chemical research stems from their remarkable versatility as both synthetic intermediates and bioactive compounds. These heterocyclic systems have demonstrated significant potential across multiple research domains, particularly in pharmaceutical development where they serve as crucial intermediates in the synthesis of various pharmaceuticals, especially in the development of anti-inflammatory and analgesic medications. The unique structural features of these compounds, combining the electronic properties of both thiophene and thiazine rings, create opportunities for diverse chemical modifications and biological interactions.

Research has established that thieno-thiazine derivatives possess substantial biological activity profiles, with compounds showing promise as antimicrobial agents. Studies have documented that synthesized thieno-thiazine derivatives exhibit varying degrees of antimicrobial activity against both gram-positive and gram-negative bacteria, as well as fungal strains. For instance, research involving 3-(4,6-diphenyl-6H-1,3-thiazin-2-yl)-2-(4-methoxyphenyl)thiazolidin-4-one derivatives demonstrated significant antimicrobial activity, with compounds showing inhibition zones ranging from 7 to 28 millimeters against various pathogenic organisms.

The chemical research importance is further amplified by the synthetic accessibility of these compounds through various methodological approaches. Recent developments in carbene-catalyzed enantioselective synthesis have opened new avenues for accessing thiazinone heterocycles with high stereochemical control. These synthetic advances have enabled researchers to explore structure-activity relationships more systematically, leading to the identification of key structural features that correlate with biological activity.

Beyond pharmaceutical applications, thieno-thiazine derivatives have found utility in agricultural chemistry, where they are used in formulating agrochemicals for pest control and crop protection. The compounds have also been explored for environmental applications, particularly in environmental remediation where they show potential for breaking down pollutants. This broad applicability across multiple research domains underscores the fundamental importance of understanding the chemistry and properties of these heterocyclic systems.

Current Research Trends in Thieno-thiazine Chemistry

Current research trends in thieno-thiazine chemistry reflect a convergence of advanced synthetic methodologies, computational approaches, and targeted biological applications. One prominent trend involves the development of more efficient and environmentally friendly synthetic routes, with researchers increasingly focusing on green chemistry approaches for thieno-thiazine synthesis. These approaches emphasize the use of sustainable reagents, reduced waste generation, and energy-efficient reaction conditions.

The integration of microwave-assisted synthesis has emerged as a significant trend, with research demonstrating that microwave irradiation can significantly reduce reaction times while maintaining high yields. For example, studies have shown that microwave-assisted methods for synthesizing benzothiazine-3-carbohydrazide 1,1-dioxides can produce products in high yields with dramatically reduced reaction times compared to conventional heating methods. This trend toward more efficient synthetic methods has enabled larger-scale preparation of thieno-thiazine derivatives for biological screening programs.

Another major trend involves the systematic exploration of structure-activity relationships through the synthesis of focused compound libraries. Recent research has employed multi-component reactions and one-pot synthesis strategies to generate diverse arrays of thieno-thiazine derivatives. These approaches have facilitated the identification of key structural features that correlate with specific biological activities, leading to more rational drug design approaches.

The application of advanced spectroscopic and analytical techniques has become increasingly prominent in thieno-thiazine research. Two-dimensional nuclear magnetic resonance techniques, including heteronuclear single quantum coherence and heteronuclear multiple bond correlation experiments, are now routinely employed to confirm structural assignments and understand molecular conformations. Additionally, single-crystal X-ray diffraction studies are providing detailed insights into the three-dimensional structures of these compounds, enabling better understanding of their molecular interactions.

Research Trend Key Features Recent Developments
Green Synthesis Environmentally friendly methods Microwave-assisted reactions, solvent-free conditions
Multi-component Reactions One-pot synthesis strategies Three-component condensations, tandem reactions
Biological Screening Systematic activity evaluation High-throughput screening, focused libraries
Structural Analysis Advanced characterization 2D nuclear magnetic resonance, X-ray crystallography
Computational Studies Molecular modeling approaches Density functional theory calculations, docking studies

The trend toward combination therapies has also influenced thieno-thiazine research, with studies investigating synergistic effects when these compounds are combined with established pharmaceutical agents. Recent research has demonstrated that certain thieno-thiazine derivatives show enhanced antimicrobial activity when combined with standard antibiotics, suggesting potential applications in combination therapy approaches. This trend reflects the broader movement in pharmaceutical research toward personalized medicine and combination treatment strategies.

Properties

IUPAC Name

(NZ)-N-(2-methyl-1,1-dioxo-3H-thieno[2,3-e]thiazin-4-ylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3S2/c1-9-4-5(8-10)7-6(2-3-13-7)14(9,11)12/h2-3,10H,4H2,1H3/b8-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVSHEYUKKVEEC-YVMONPNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=NO)C2=C(S1(=O)=O)C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C/C(=N/O)/C2=C(S1(=O)=O)C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one oxime 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds, followed by oxidation and oximation steps. The reaction conditions often require the use of strong acids or bases, and the presence of oxidizing agents such as hydrogen peroxide or sodium hypochlorite.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one oxime 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thieno ring or the oxime group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium hypochlorite.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives, substituted thiazines.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (4Z)-2-methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one oxime 1,1-dioxide is C7H8N2O3S2 with a molecular weight of 232.28 g/mol. The compound features a thiazine ring structure which is essential for its biological activity.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit anti-inflammatory effects. These compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various animal models. For instance:

  • Case Study : A study demonstrated that derivatives of thiazine compounds significantly reduced inflammation markers in rats subjected to induced arthritis.

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. Its thiazine skeleton may enhance its ability to penetrate bacterial membranes.

  • Data Table: Antimicrobial Efficacy
PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Potential in Cancer Therapy

Studies have suggested that thiazine derivatives can induce apoptosis in cancer cells through various mechanisms such as the inhibition of specific signaling pathways.

  • Case Study : In vitro studies showed that this compound inhibited the growth of breast cancer cell lines by inducing cell cycle arrest.

Enzyme Inhibition

The compound has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways.

  • Example : It has been studied for its inhibitory effects on cyclooxygenase enzymes (COX), which play a critical role in inflammation and pain signaling.

Drug Development

The unique properties of this compound make it a candidate for further development into pharmaceuticals targeting inflammatory diseases and infections.

Polymer Chemistry

The compound can be utilized as a building block in polymer synthesis due to its reactive functional groups.

  • Data Table: Polymerization Characteristics
Polymer TypeApplication AreaReference
Conductive PolymersElectronics
Biodegradable PolymersEnvironmental Applications

Mechanism of Action

The mechanism of action of (4Z)-2-methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one oxime 1,1-dioxide involves its interaction with biological targets such as enzymes or receptors. The sulfur and nitrogen atoms in the ring structure can form hydrogen bonds and π-π interactions with biological molecules, leading to inhibition or modulation of their activity. The oxime group can also participate in nucleophilic or electrophilic reactions, further contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog: Lornoxicam

Lornoxicam, chemically designated as (3E)-6-chloro-3-[hydroxy(pyridin-2-ylamino)methylene]-2-methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one 1,1-dioxide, shares the thieno-thiazinone dioxide core with the target compound but differs in substituents:

  • Substituent differences: Lornoxicam has a 6-chloro group and a pyridinylamino-hydroxymethylene moiety at the 3-position, whereas the target compound lacks these groups, instead featuring an oxime (-NOH) at the 4-position.
  • Thermal stability: Lornoxicam melts at 225–230°C with decomposition in two stages (63–64% mass loss in stage one, varying stage two losses depending on atmosphere) . The target compound’s thermal behavior is uncharacterized, but the absence of electron-withdrawing groups (e.g., Cl) may lower its decomposition temperature.
  • Pharmacological activity: Lornoxicam is a potent NSAID with analgesic and anti-inflammatory properties . The target compound’s lack of pyridinylamino and chloro groups likely eliminates COX-2 inhibition, a hallmark of oxicams.

Stereoisomer: (3Z)-Isomer

A related compound, (3Z)-3-[hydroxy(pyridin-2-ylamino)methylidene]-2-methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one 1,1-dioxide, highlights the impact of stereochemistry.

Simplified Heterocycles: Dihydrothiophene Sulfones

Compounds like 2-methyl-2,5-dihydrothiophene 1,1-dioxide () lack the fused thiazinone ring and oxime group. The bicyclic structure of the target compound likely enhances rigidity and electronic delocalization, affecting reactivity and stability. For example, isomerization of dihydrothiophene sulfones under basic conditions suggests that the thieno-thiazinone core may resist such rearrangements due to ring strain or steric hindrance .

Oxime Derivatives

Comparison with simpler oximes (e.g., 1H-indole-6-carbaldehyde oxime , CAS 1018038-62-4) reveals that the target compound’s oxime is integrated into a more complex heterocyclic system. This integration may reduce nucleophilicity compared to aliphatic oximes but improve metabolic stability in biological systems .

Key Data Tables

Table 1: Structural and Thermal Comparison

Compound Core Structure Substituents Melting Point/Decomposition Pharmacological Activity
Target Compound (1030422-56-0) Thieno-thiazinone dioxide 4-oxime, 2-methyl Not reported Undocumented
Lornoxicam Thieno-thiazinone dioxide 6-Cl, 3-pyridinylamino-hydroxymethylene 225–230°C (with decomposition) NSAID, COX-2 inhibitor
2-Methyl-2,5-dihydrothiophene 1,1-dioxide Dihydrothiophene sulfone None Not reported Synthetic intermediate

Table 2: Commercial Availability

Compound Supplier Status Purity
Target Compound (1030422-56-0) Combi-Blocks Discontinued 95%
Lornoxicam Multiple Available >98%
1H-Indole-6-carbaldehyde oxime ChemDiv Available 95%

Research Implications

  • Synthetic Challenges : The target compound’s discontinued status may reflect difficulties in synthesis or purification, possibly due to the oxime group’s sensitivity or stereochemical complexity.
  • Thermal Behavior: Analogous thermal decomposition pathways to lornoxicam suggest that the target compound may undergo similar two-stage degradation, but experimental validation is needed.
  • Biological Relevance: While lornoxicam and tenoxicam are clinically used, the target compound’s structural modifications likely render it pharmacologically inert, underscoring the importance of substituents in oxicam activity .

Biological Activity

(4Z)-2-methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one oxime 1,1-dioxide is a sulfur-containing heterocyclic compound with potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on the available literature.

  • Molecular Formula : C₇H₈N₂O₃S₂
  • Molecular Weight : 217.27 g/mol
  • CAS Number : 1030422-56-0
  • MDL Number : MFCD12027014

Antimicrobial Activity

Research indicates that compounds related to thieno[2,3-e][1,2]thiazine structures exhibit significant antimicrobial properties. The biological activity of this compound has been evaluated against various bacterial strains:

Microbial Strain Activity Reference
Escherichia coliSignificant antibacterial
Staphylococcus aureusSignificant antibacterial
Mycobacterium tuberculosisAntimycobacterial activity

The minimum inhibitory concentration (MIC) for these strains was determined to assess the effectiveness of the compound. The presence of specific functional groups in the thiazine structure appears critical for its antimicrobial efficacy.

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity. For instance, related compounds have been documented to inhibit Candida species effectively:

  • Mechanism : The action mechanism involves disrupting membrane integrity and inhibiting hyphal growth.
  • Toxicity : Notably, these compounds demonstrated low toxicity to human cells and model organisms such as zebrafish embryos, indicating a favorable safety profile for further development .

Study on Thienothiazines

A study explored the synthesis of various thienothiazine derivatives and their biological activities. Among them, this compound was included in a series of tests that revealed promising results against both bacterial and fungal pathogens .

Hemolytic Assay

Another investigation assessed the hemolytic activity of thienothiazine derivatives. Compounds were tested for their ability to lyse red blood cells at various concentrations. The results indicated that most derivatives were non-toxic up to a concentration of 200 µmol/L .

The mechanisms underlying the biological activities of this compound may involve:

  • Inhibition of Protein Synthesis : Similar compounds have been shown to interfere with bacterial ribosomal function.
  • Membrane Disruption : The compound may disrupt cellular membranes in fungi by altering membrane permeability.

Q & A

Q. What are the recommended synthetic routes for (4Z)-2-methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one oxime 1,1-dioxide, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves multi-step reactions starting from precursors such as thiophene derivatives and thiazine intermediates. Key steps include cyclization, oxidation to introduce the 1,1-dioxide group, and oxime formation. Optimization strategies include:

  • Catalysts: Use Lewis acids (e.g., AlCl₃) to enhance cyclization efficiency.
  • Solvents: Polar aprotic solvents (e.g., DMF) improve reaction homogeneity.
  • Temperature Control: Gradual heating (60–80°C) minimizes side reactions during oxidation .
    Data Table:
StepReagents/ConditionsYield (%)Purity (HPLC)
CyclizationAlCl₃, DMF, 70°C6592%
OxidationH₂O₂, AcOH, RT7889%
Oxime FormationNH₂OH·HCl, NaOH, EtOH5895%

Q. How can researchers confirm the stereochemical configuration (Z/E) of the oxime group in this compound?

Methodological Answer:

  • NMR Spectroscopy: Analyze coupling constants between the oxime proton (N–OH) and adjacent groups. Z-configuration often shows distinct NOE correlations.
  • X-ray Crystallography: Resolve crystal structures to unambiguously determine stereochemistry, as demonstrated for analogous thiazine derivatives .

Advanced Research Questions

Q. What computational methods are suitable for predicting the environmental fate and biodegradation pathways of this compound?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Model interactions with environmental matrices (soil, water) to predict adsorption/desorption behavior.
  • Quantitative Structure-Activity Relationship (QSAR): Use software like EPI Suite to estimate biodegradation half-lives based on functional groups (e.g., sulfone, oxime).
  • Experimental Validation: Combine with microcosm studies to assess microbial degradation rates under varying pH and temperature conditions .

Q. How can conflicting bioactivity data from different studies be reconciled?

Methodological Answer:

  • Variable Analysis: Compare experimental conditions (e.g., cell lines, concentrations). For example, antitumor activity may vary due to:
    • Cell Permeability: LogP values >2 enhance membrane penetration.
    • Assay Sensitivity: Use standardized MTT assays with triplicate measurements.
  • Meta-Analysis: Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes across studies. A recent meta-analysis of thiazine derivatives showed 30% variability due to assay protocols .

Q. What strategies mitigate oxidative degradation of the sulfone group during long-term stability studies?

Methodological Answer:

  • Storage Conditions: Use inert atmospheres (N₂) and antioxidants (e.g., BHT) at 4°C.
  • Analytical Monitoring: Employ HPLC-PDA to track degradation products (e.g., sulfoxide intermediates).
  • pH Control: Stabilize in buffered solutions (pH 6–7) to prevent acid/base-catalyzed hydrolysis .

Q. How can researchers design structure-activity relationship (SAR) studies to identify critical functional groups for antimicrobial activity?

Methodological Answer:

  • Analog Synthesis: Modify substituents (e.g., methyl, oxime) and test against Gram-positive/-negative bacteria.
  • Docking Studies: Use AutoDock Vina to simulate binding to bacterial targets (e.g., dihydrofolate reductase).
  • Data Correlation: Plot IC₅₀ values against electronic parameters (Hammett σ) to identify activity trends .

Q. What advanced spectroscopic techniques resolve ambiguities in the tautomeric forms of the thieno-thiazine core?

Methodological Answer:

  • Variable-Temperature NMR: Monitor chemical shift changes to detect tautomeric equilibria.
  • IR Spectroscopy: Identify characteristic N–H and C=O stretches for enol-keto tautomers.
  • Solid-State NMR: Compare crystalline vs. solution-phase behavior .

Q. How should researchers address discrepancies in reported LogP values for this compound?

Methodological Answer:

  • Experimental Validation: Use shake-flask method with octanol/water partitioning.
  • Computational Calibration: Cross-validate with software (e.g., MarvinSketch) using atom-based contributions.
  • Literature Review: Compare with structurally similar compounds (e.g., pyridothiadiazine derivatives) .

Data Contradiction Analysis

Example: Conflicting cytotoxicity data (IC₅₀ = 5 μM vs. 20 μM) may arise from:

  • Assay Variability: Different cell lines (HeLa vs. MCF-7).
  • Compound Purity: HPLC purity <95% increases variability.
  • Solution Stability: Degradation during storage affects potency.

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